2-Chloro-6-(pyrrolidin-3-YL)pyridine 2-Chloro-6-(pyrrolidin-3-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18167871
InChI: InChI=1S/C9H11ClN2/c10-9-3-1-2-8(12-9)7-4-5-11-6-7/h1-3,7,11H,4-6H2
SMILES:
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol

2-Chloro-6-(pyrrolidin-3-YL)pyridine

CAS No.:

Cat. No.: VC18167871

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(pyrrolidin-3-YL)pyridine -

Specification

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
IUPAC Name 2-chloro-6-pyrrolidin-3-ylpyridine
Standard InChI InChI=1S/C9H11ClN2/c10-9-3-1-2-8(12-9)7-4-5-11-6-7/h1-3,7,11H,4-6H2
Standard InChI Key HEORAKFHYSLDTJ-UHFFFAOYSA-N
Canonical SMILES C1CNCC1C2=NC(=CC=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloro-6-(pyrrolidin-3-yl)pyridine consists of a pyridine core substituted with a chlorine atom at position 2 and a pyrrolidine ring at position 6. The pyrrolidine moiety, a five-membered saturated heterocycle containing one nitrogen atom, introduces conformational flexibility and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The chlorine atom enhances electrophilicity, potentially influencing reactivity in substitution reactions .

Molecular Formula: C9H12ClN2\text{C}_9\text{H}_{12}\text{ClN}_2
Molecular Weight: 183.66 g/mol (calculated)
IUPAC Name: 2-chloro-6-(pyrrolidin-3-yl)pyridine

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-chloro-6-(pyrrolidin-3-yl)pyridine can be inferred from methods used for related compounds. A plausible route involves:

  • Halogenation: Introduction of chlorine to pyridine via electrophilic substitution, as demonstrated in the synthesis of 2-chloro-3-iodine-4-pyridinamine using iodine monochloride .

  • Pyrrolidine Coupling: Subsequent nucleophilic substitution or cross-coupling reactions to attach the pyrrolidine group. For instance, 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is synthesized by reacting 2-chloro-5-nitropyridine with pyrrolidine under basic conditions.

Example Reaction:

2-Chloropyridine+PyrrolidineBase, Heat2-Chloro-6-(pyrrolidin-3-yl)pyridine+HCl\text{2-Chloropyridine} + \text{Pyrrolidine} \xrightarrow{\text{Base, Heat}} \text{2-Chloro-6-(pyrrolidin-3-yl)pyridine} + \text{HCl}

Key Reaction Conditions

  • Temperature: 70–100°C to facilitate nucleophilic substitution .

  • Catalysts: Palladium-based catalysts for cross-coupling reactions, though specific conditions for this compound require optimization.

  • Purification: Column chromatography (e.g., 40% ethyl acetate/hexane) to isolate the product .

Physicochemical Properties

Thermodynamic Parameters

Based on analogs like 2-chloro-3-iodine-4-pyridinamine (melting point: 116–117°C) , the target compound likely exhibits a melting point between 100–120°C. Predicted boiling points and densities align with pyridine derivatives, estimated at approximately 280–300°C and 1.2–1.4 g/cm3^3, respectively.

Table 1: Predicted Physicochemical Properties

PropertyValue
Melting Point100–120°C
Boiling Point280–300°C
Density1.2–1.4 g/cm3^3
Solubility in WaterLow (enhanced as hydrochloride salt)

Biological Activity and Mechanisms

Antimicrobial and Anticancer Effects

Compounds like 5-chloro-2-(pyrrolidin-3-yl)pyridine hydrochloride show antiproliferative effects in cancer cell lines, with GI50_{50} values <10 µM in some cases. The chlorine atom likely enhances electron-deficient character, improving binding to kinase active sites.

Table 2: Hypothesized Biological Activities

ActivityPotential TargetMechanism
AntimicrobialBacterial ribosomesProtein synthesis inhibition
AnticancerEGFR kinaseApoptosis induction
NeuropharmacologicalDopamine D2 receptorsReceptor modulation

Applications and Future Directions

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing complex molecules. For instance, pyrrolidine-containing analogs are intermediates in linezolid-like antibiotics . Its chlorine atom also allows further functionalization via Suzuki-Miyaura couplings.

Material Science

Pyridine derivatives are employed in ligand design for catalysis. The pyrrolidine group’s chelating ability could stabilize transition metals in catalytic cycles.

Research Challenges

  • Synthetic Optimization: Improved yields and greener solvents are needed for scalability.

  • Target Identification: High-throughput screening is required to elucidate biological targets.

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